molecular formula C20H20N2O2 B2453342 N-(2-(benzo[d]oxazol-2-yl)phenyl)cyclohexanecarboxamide CAS No. 477500-64-4

N-(2-(benzo[d]oxazol-2-yl)phenyl)cyclohexanecarboxamide

Cat. No.: B2453342
CAS No.: 477500-64-4
M. Wt: 320.392
InChI Key: VBKRJQUFBAXEPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(benzo[d]oxazol-2-yl)phenyl)cyclohexanecarboxamide is a compound that belongs to the class of benzoxazole derivatives Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

The primary targets of N-(2-(benzo[d]oxazol-2-yl)phenyl)cyclohexanecarboxamide are prostaglandin H2 synthase (PGHS) protein and trypsin enzyme . These proteins play crucial roles in inflammatory responses and protein digestion, respectively.

Mode of Action

This compound interacts with its targets by binding to their active sites. The compound shows good binding affinity towards PGHS protein, as indicated by a docking score of -9.4 and -9.3 kcal/mol . This interaction inhibits the activity of the enzymes, leading to changes in the biochemical pathways they are involved in.

Biochemical Pathways

The inhibition of PGHS protein and trypsin enzyme affects the inflammatory response and protein digestion pathways . The exact downstream effects depend on the extent of inhibition and the physiological context.

Pharmacokinetics

Its efficacy at a concentration of 100 μg/ml suggests that it has good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in inflammation and changes in protein digestion. In vitro studies have shown that the compound has good efficacy in membrane stabilization activity and proteinase inhibitory efficacy .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d]oxazol-2-yl)phenyl)cyclohexanecarboxamide typically involves multiple steps, including electrophilic substitution, cyclization, reduction, and amide formation. The starting materials often include ortho-aminophenol and heptafluoro-2-iodopropane . The reaction conditions may involve refluxing the mixture in the presence of a suitable solvent and catalyst to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d]oxazol-2-yl)phenyl)cyclohexanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions may vary depending on the specific reaction, but they generally involve controlled temperature and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.

Scientific Research Applications

N-(2-(benzo[d]oxazol-2-yl)phenyl)cyclohexanecarboxamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-(benzo[d]oxazol-2-yl)phenyl)cyclohexanecarboxamide include other benzoxazole derivatives, such as:

Uniqueness

What sets this compound apart from other similar compounds is its unique structure, which combines the benzoxazole moiety with a cyclohexanecarboxamide group

Properties

IUPAC Name

N-[2-(1,3-benzoxazol-2-yl)phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c23-19(14-8-2-1-3-9-14)21-16-11-5-4-10-15(16)20-22-17-12-6-7-13-18(17)24-20/h4-7,10-14H,1-3,8-9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKRJQUFBAXEPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.